3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanamide
Overview
Description
3-(3-Mercapto-1H-1,2,4-triazol-5-yl)propanamide is a heterocyclic organic compound featuring a triazole ring with a mercapto group and a propanamide moiety
Synthetic Routes and Reaction Conditions:
Conventional Synthesis: The compound can be synthesized through the reaction of 3-mercapto-1,2,4-triazole with propanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimizing reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The mercapto group can be oxidized to form a disulfide bond.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring.
Substitution: The propanamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or iodine.
Reduction: Employing reducing agents such as sodium borohydride.
Substitution: Utilizing nucleophiles like amines or alcohols in the presence of a suitable solvent.
Major Products Formed:
Disulfides: from oxidation reactions.
Reduced derivatives: from reduction reactions.
Substituted amides: from nucleophilic substitution reactions.
Scientific Research Applications
3-(3-Mercapto-1H-1,2,4-triazol-5-yl)propanamide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly those targeting bacterial and viral infections.
Material Science: The compound's unique structure makes it useful in the development of advanced materials with specific properties.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways:
Molecular Targets: It may bind to enzymes or receptors involved in biological processes.
Pathways Involved: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and immune responses.
Comparison with Similar Compounds
3-Mercapto-1,2,4-triazole derivatives: These compounds share the mercapto group and triazole ring but differ in their substituents.
Propanamide derivatives: These compounds have the propanamide group but lack the triazole ring.
Uniqueness: 3-(3-Mercapto-1H-1,2,4-triazol-5-yl)propanamide is unique due to its combination of the triazole ring and propanamide group, which provides distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4OS/c6-3(10)1-2-4-7-5(11)9-8-4/h1-2H2,(H2,6,10)(H2,7,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJWXUDMTUPTMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C1=NC(=S)NN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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